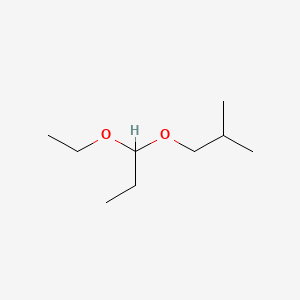

1-Isobutoxy-1-ethoxypropane

描述

Structure

3D Structure

属性

CAS 编号 |

67234-04-2 |

|---|---|

分子式 |

C9H20O2 |

分子量 |

160.25 g/mol |

IUPAC 名称 |

1-(1-ethoxypropoxy)-2-methylpropane |

InChI |

InChI=1S/C9H20O2/c1-5-9(10-6-2)11-7-8(3)4/h8-9H,5-7H2,1-4H3 |

InChI 键 |

FLXQOLCTCZGMFH-UHFFFAOYSA-N |

规范 SMILES |

CCC(OCC)OCC(C)C |

产品来源 |

United States |

Advanced Synthetic Strategies for 1 Isobutoxy 1 Ethoxypropane and Diverse Mixed Acetal Architectures

Acid-Catalyzed Acetalization: Mechanistic Investigations and Optimized Catalytic Systems

Acid-catalyzed acetalization is a fundamental method for forming acetals from aldehydes or ketones and alcohols. wikipedia.orglibretexts.org The formation of a mixed acetal (B89532) like 1-Isobutoxy-1-ethoxypropane involves the reaction of propanal with two different alcohols, ethanol (B145695) and isobutanol, in the presence of an acid catalyst. The reaction is reversible and requires the removal of water to drive the equilibrium toward the product. wikipedia.orglibretexts.orglibretexts.org

The formation of an acetal from an aldehyde and two alcohols under acidic conditions proceeds through a well-defined, multi-step pathway involving key transient intermediates. libretexts.orgyoutube.com

Detailed Reaction Steps:

Protonation of the Carbonyl Group: The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde (propanal) by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orglibretexts.orgbrainly.com

Formation of a Hemiacetal: A molecule of one of the alcohols (e.g., ethanol) acts as a nucleophile and attacks the activated carbonyl carbon. brainly.com Subsequent deprotonation of the attacking alcohol's oxygen by a base (like water or another alcohol molecule) results in the formation of a hemiacetal, a relatively unstable intermediate. libretexts.orgyoutube.com This intermediate contains both a hydroxyl and an alkoxy group attached to the same carbon.

Formation of an Oxonium Ion: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water). youtube.comopenstax.org The departure of the water molecule is facilitated by the lone pair of electrons on the adjacent ether oxygen, which forms a double bond with the carbon, resulting in a resonance-stabilized oxonium ion. libretexts.orgyoutube.com This carbocation is a key electrophilic intermediate.

Second Nucleophilic Attack and Acetal Formation: A second alcohol molecule (isobutanol) then attacks the electrophilic carbon of the oxonium ion. libretexts.org

Deprotonation: The final step involves the deprotonation of the newly added oxygen, regenerating the acid catalyst and yielding the final mixed acetal product, this compound. youtube.com

The entire process is a series of equilibrium steps. To achieve a high yield of the acetal, the water generated during the reaction must be removed, typically using a Dean-Stark apparatus or molecular sieves, to shift the equilibrium towards the product side according to Le Chatelier's principle. wikipedia.orglibretexts.orglibretexts.org

The choice of catalyst is crucial for the efficiency of acetalization. Both homogeneous and heterogeneous catalysts are widely used, each offering distinct advantages.

Homogeneous Catalysis: Homogeneous catalysts are soluble in the reaction medium and include strong Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TSA). youtube.comacs.org These catalysts are highly effective due to their high acidity and accessibility. However, their separation from the product mixture can be challenging, often requiring neutralization and extraction steps, which can generate waste. Lewis acids have also been employed to catalyze acetal formation. acs.org

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This simplifies their separation from the product (usually by simple filtration) and allows for their reuse, making the process more environmentally friendly and cost-effective. acs.orgrsc.org Common heterogeneous acid catalysts include:

Acidic Ion-Exchange Resins: Polymers with sulfonic acid groups, such as Amberlyst-15, are widely used. mdpi.com

Zeolites and Clays: Materials like Montmorillonite K10 possess acidic sites on their surface that can effectively catalyze acetalization. acs.orgmdpi.com

Silica-Supported Acids: Ammonium salts or acids like perchloric acid supported on silica (B1680970) gel provide a high surface area and strong acidic sites for the reaction. mdpi.commissouri.edu

Supported Metal Oxides: Sulfated zirconia (SO₄²⁻/ZrO₂) has shown high activity in acetalization reactions due to its strong surface acidity. nih.gov

The following table summarizes the performance of various catalytic systems in acetalization reactions.

| Catalyst Type | Catalyst Example | Substrates | Conditions | Yield/Conversion | Reference |

| Homogeneous | p-Toluenesulfonic acid (p-TSA) | Aldehydes, Alcohols | Toluene (B28343), Dean-Stark | Often high yields | mdpi.com |

| Homogeneous | Hydrochloric acid (HCl) | Aldehydes, Methanol | 0.1 mol%, Ambient Temp. | Excellent yields | acs.org |

| Heterogeneous | Amberlyst-15® | Aldehydes, Diols | CPME, Dean-Stark | High conversion | mdpi.comproquest.com |

| Heterogeneous | Montmorillonite K10 | Phthalaldehydic acid, Ketones | Microwave heating | Good yields | acs.org |

| Heterogeneous | NH₄HSO₄-SiO₂ | Aromatic Aldehydes, Diols | 2-MeTHF, Dean-Stark | High conversion | mdpi.com |

| Heterogeneous | SO₄²⁻/CeO₂–ZrO₂ | Glycerol (B35011), Benzaldehyde (B42025) | 100 °C, 9 wt% catalyst | 86% conversion | nih.gov |

The efficiency and selectivity of acetalization are highly dependent on the reaction conditions, particularly the choice of solvent.

Solvent Effects: The primary role of the solvent in many acetalization protocols is to facilitate the removal of water via azeotropic distillation. mdpi.com

Traditional Solvents: Toluene and benzene (B151609) are effective for azeotropic water removal but are considered environmentally problematic. mdpi.com

Green Solvents: There is a growing interest in using more environmentally benign solvents. Ethereal solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are attractive alternatives as they form positive azeotropes with water, have low toxicity, and are stable under acidic conditions. mdpi.com

Solvent Polarity: Solvent polarity can influence the reaction pathway. Studies on related reactions show that polar solvents can favor Sₙ1-type mechanisms, while nonpolar solvents may favor Sₙ2 pathways, affecting stereoselectivity. acs.org In a study on glycerol acetalization, toluene provided higher conversion compared to n-hexane and tert-butanol. nih.gov

Reaction Conditions:

Temperature: Higher temperatures generally increase the reaction rate but must be controlled to prevent side reactions. The optimal temperature often depends on the boiling point of the solvent and the azeotrope formed with water. nih.gov

Reactant Ratio: Using an excess of the alcohol(s) can help shift the equilibrium towards the product side. youtube.com

Water Removal: As a reversible reaction, continuous removal of water is the most critical factor for achieving high yields of the acetal. wikipedia.orglibretexts.org

The following table illustrates the effect of different solvents on glycerol acetalization.

| Solvent | Glycerol Conversion (%) |

| Toluene | 86% |

| n-Hexane | 70% |

| tert-Butanol | 64% |

| Pentanol | No conversion |

Data from a study on the acetalization of glycerol with benzaldehyde. nih.gov

Transacetalization Reactions: Mechanism, Scope, and Catalyst Development for Mixed Acetals

Transacetalization is an alternative strategy for synthesizing acetals, including mixed acetals. This process involves the reaction of a pre-existing acetal with a different alcohol in the presence of an acid catalyst, resulting in the exchange of one or both alkoxy groups. wikipedia.orgtandfonline.com This method can be particularly useful for creating more complex or stable acetals from simpler ones. tandfonline.com

The mechanism of transacetalization is analogous to that of acetal formation and hydrolysis. It is an equilibrium-driven process catalyzed by acid. tandfonline.comstudy.com

Key Mechanistic Steps:

Protonation: An alkoxy group of the starting acetal is protonated by the acid catalyst.

Formation of an Oxonium Ion: The protonated alkoxy group leaves as an alcohol molecule, generating a resonance-stabilized oxonium ion intermediate.

Nucleophilic Attack: A molecule of the new, incoming alcohol attacks the electrophilic carbon of the oxonium ion. study.com

Deprotonation: The resulting intermediate is deprotonated to yield the new acetal product and regenerate the acid catalyst.

To drive the reaction toward the desired product, the alcohol being replaced is typically removed from the reaction mixture, often by distillation. Alternatively, a large excess of the new alcohol is used.

The development of efficient catalysts is key to expanding the scope and utility of transacetalization reactions. While traditional acid catalysts are effective, research has focused on milder and more selective catalytic systems.

Novel Catalytic Systems:

Lewis Acids: Zirconium tetrachloride (ZrCl₄) has been identified as a highly efficient and chemoselective catalyst for both acetalization and in situ transacetalization under mild conditions. missouri.eduorganic-chemistry.org Indium(III) triflate (In(OTf)₃) is another effective catalyst for the transacetalization of acyclic acetals with diols. acs.org

Brønsted Acids: Chiral phosphoric acids, such as TRIP, have been successfully used to catalyze enantioselective transacetalization reactions, enabling the asymmetric synthesis of chiral acetals. nih.govacs.org This represents a significant advance in controlling stereochemistry at the acetal carbon. acs.org

Other Metal Catalysts: Cerium(III) trifluoromethanesulfonate (B1224126) has been used for the synthesis of acetals from ketones and trialkyl orthoformates, a process related to transacetalization. missouri.eduorganic-chemistry.org

The following table highlights some of the novel catalysts developed for transacetalization.

| Catalyst | Catalyst Type | Reaction | Key Features | Reference |

| Zirconium tetrachloride (ZrCl₄) | Lewis Acid | Acetalization & Transacetalization | Highly efficient and chemoselective under mild conditions | missouri.eduorganic-chemistry.org |

| Chiral Phosphoric Acid (TRIP) | Brønsted Acid | Enantioselective Transacetalization | Enables asymmetric synthesis of chiral acetals | nih.govacs.org |

| Indium(III) triflate (In(OTf)₃) | Lewis Acid | Transacetalization with diols | Effective under solvent-free conditions | acs.org |

Orthoester-Mediated Acetal Exchange Processes

The exchange of orthoesters with alcohols is a well-established and versatile method in organic synthesis that can be adapted for the formation of mixed acetals. nih.gov This process typically involves the reaction of a parent orthoester with an alcohol, often under acidic conditions, to exchange one of the alkoxy groups. nih.govacs.org

The reaction mechanism is catalyzed by acid, which protonates one of the alkoxy groups of the orthoester, facilitating its departure as an alcohol and forming a resonance-stabilized dialkoxycarbenium ion. This electrophilic intermediate is then attacked by a different alcohol molecule, leading to the formation of a new, mixed orthoester or, under controlled conditions, a mixed acetal. For the synthesis of this compound, one could envision a stepwise approach starting from an orthoester like triethyl orthoformate.

The reactivity of the orthoester is significantly influenced by the electronic nature of its substituents. A systematic study revealed a clear trend where electron-rich orthoesters are more reactive, while electron-deficient ones are less so. nih.gov This difference in reactivity is so pronounced that varying types and amounts of acid catalysts are required for different orthoesters. nih.gov

| Orthoester Substituent | Relative Reactivity | Catalyst Requirement |

|---|---|---|

| -CF3 (electron-deficient) | Less Reactive | Stronger acid / higher concentration |

| -C≡CH (electron-deficient) | Less Reactive | Stronger acid / higher concentration |

| -CH3 (electron-rich) | More Reactive | Milder acid / lower concentration |

This dynamic covalent chemistry allows for the exchange to be performed at room temperature in dilute solutions, making it suitable for complex molecular assemblies. nih.gov However, a key consideration is that orthoesters can hydrolyze irreversibly in acidic aqueous media, necessitating the use of anhydrous solvents. nih.gov

Strategic Chemo- and Regioselective Methodologies for the Synthesis of Unsymmetrical (Mixed) Acetals

The direct synthesis of unsymmetrical acetals by simply mixing an aldehyde with two different alcohols is generally inefficient, as it tends to produce a statistical mixture of the two corresponding symmetrical acetals alongside the desired mixed acetal. nih.gov Overcoming this challenge requires strategic methodologies that impart high levels of chemoselectivity and regioselectivity.

While much of the literature focuses on the analogous synthesis of unsymmetrical dithioacetals, the core principles can be applied to O,O-acetals like this compound. nih.govnih.gov The key is to control the stepwise introduction of the two different alkoxy groups.

Key strategic approaches include:

Sequential Addition: This involves reacting the aldehyde with the first alcohol (e.g., ethanol) to form a hemiacetal intermediate. This intermediate is then activated (e.g., by an acid catalyst) and subsequently reacted with the second alcohol (isobutanol) under conditions that favor the formation of the mixed acetal over side reactions.

Kinetically Controlled Reactions: By carefully selecting reagents and reaction conditions (temperature, catalyst, addition rates), it is possible to favor the formation of the unsymmetrical product. For dithioacetals, a strong preference for the mixed product was observed from the very beginning of the reaction, with symmetrical by-products remaining low and constant throughout. nih.gov This suggests that kinetic control can be a powerful tool.

Use of Precursors with Differentiated Reactivity: Another approach involves using a diol that can be protected and then regioselectively opened. rsc.org For acetal synthesis, this could involve creating a cyclic acetal from a diol, followed by a regioselective ring-opening with a different alcohol, thereby introducing the two distinct alkoxy groups in a controlled manner.

| Parameter | Symmetrical Acetal Synthesis | Unsymmetrical (Mixed) Acetal Synthesis |

|---|---|---|

| Challenge | Driving the reaction to completion, water removal. | Avoiding statistical mixtures of products. nih.gov |

| Typical Method | Aldehyde + excess of one alcohol with acid catalyst. | Sequential addition, kinetic control, or use of specialized reagents. nih.gov |

| Product Mixture | Primarily one product. | Potentially three products (two symmetrical, one unsymmetrical). |

These methods allow for the construction of complex molecules with a high degree of precision, tolerating a broad range of functional groups. nih.gov

Emerging Synthetic Approaches for Acetal Formation: Case Studies in Photo-organocatalysis

Recent advancements have introduced mild and environmentally friendly methods for acetal synthesis, moving away from harsh acidic conditions. rsc.org Photo-organocatalysis has emerged as a powerful strategy for the efficient acetalization of aldehydes. rsc.orgblogspot.com

A notable example utilizes thioxanthenone, a small organic molecule, as a photocatalyst. rsc.orgrsc.org This process is activated by inexpensive and commercially available household lamps, representing a green and cost-effective alternative to traditional methods. rsc.org The reaction can convert a variety of aromatic and aliphatic aldehydes into their corresponding acetals in high yields. rsc.orgblogspot.com

The proposed mechanism involves the formation of an Electron-Donor-Acceptor (EDA) complex between the aldehyde and the photo-organocatalyst. rsc.org Upon irradiation with light, the photocatalyst activates the aldehyde via energy transfer. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, making it more susceptible to nucleophilic attack by an alcohol, which leads to the formation of the acetal. rsc.org This process bypasses the need for transition-metal complexes or stoichiometric amounts of strong acids. rsc.org

| Feature | Description |

|---|---|

| Catalyst | Thioxanthenone (metal-free organic molecule). rsc.orgrsc.org |

| Energy Source | Inexpensive household lamps. rsc.orgrsc.org |

| Conditions | Mild, green, and efficient. rsc.org |

| Mechanism | Aldehyde activation via an EDA-complex upon irradiation. rsc.org |

| Advantages | Avoids transition metals and stoichiometric acids; high yields. rsc.org |

Another emerging area is the use of photoacid catalysts, such as 6-bromo-2-naphthol, for the formation of acetals and ketals. digitellinc.com Upon irradiation, the acidity of the catalyst is enhanced, promoting the reaction. NMR studies suggest that enhanced hydrogen bonding between the catalyst and the aldehyde is responsible for this increased acidity in the excited state. digitellinc.com These photo-induced methods represent the cutting edge of acetal synthesis, offering milder and more sustainable pathways to these important functional groups.

Stereochemical Control and Stereoselectivity in the Synthesis and Transformations of Acetals

Stereoselective Formation of Chiral Acetals

The creation of chiral acetals, such as 1-Isobutoxy-1-ethoxypropane, with a defined three-dimensional arrangement at the acetal (B89532) carbon, necessitates the use of synthetic strategies that can control the stereochemical outcome of the reaction. This control can be exerted through either diastereoselective or enantioselective approaches, often employing chiral auxiliaries or catalysts.

Diastereoselective and Enantioselective Synthetic Methodologies for Acetal Architectures

The synthesis of a chiral acetal like this compound from propanal, ethanol (B145695), and isobutanol can be directed to favor a particular stereoisomer through several established methodologies.

Diastereoselective Methods: These methods typically involve the use of a chiral reactant, such as a chiral alcohol, which imparts facial selectivity to the prochiral carbonyl group of the aldehyde. In the context of this compound, if a chiral, enantiopure alcohol is used in place of either ethanol or isobutanol, the resulting acetal will be formed as a mixture of diastereomers. The inherent steric and electronic properties of the chiral auxiliary guide the incoming second alcohol to a preferred face of the intermediate hemiacetal, resulting in an excess of one diastereomer. The diastereomeric excess (d.e.) is a measure of the success of this stereochemical control. While no specific studies on this compound are available, research on analogous systems demonstrates the feasibility of this approach. For instance, the reaction of aldehydes with chiral diols, such as (2R,4R)-2,4-pentanediol, can lead to chiral acetals with high diastereoselectivity. rsc.org

Enantioselective Methods: In contrast, enantioselective methods employ a chiral catalyst to control the stereochemistry of the reaction between achiral precursors. This approach is highly sought after as it allows for the generation of chiral products from readily available achiral starting materials. For the synthesis of this compound, a chiral Brønsted acid or a chiral Lewis acid could be employed to catalyze the reaction between propanal, ethanol, and isobutanol. wikipedia.org The chiral catalyst creates a chiral environment around the reacting molecules, lowering the activation energy for the formation of one enantiomer over the other. The success of such a reaction is measured by the enantiomeric excess (e.e.). Chiral aldehyde catalysis, for example, has emerged as a powerful tool for the synthesis of chiral molecules. nih.gov

A hypothetical comparison of these methods for the synthesis of (R)-1-Isobutoxy-1-ethoxypropane is presented in the table below.

| Method | Chiral Source | Expected Outcome | Typical Selectivity |

| Diastereoselective Acetalization | Chiral alcohol (e.g., (R)-butan-2-ol) | Mixture of diastereomers | 50-95% d.e. |

| Enantioselective Acetalization | Chiral Brønsted acid catalyst | Enantiomeric excess of one enantiomer | 70-99% e.e. |

Design, Synthesis, and Application of Chiral Catalysts in Asymmetric Acetalization

The development of effective chiral catalysts is paramount for asymmetric acetalization. Chiral Brønsted acids, such as those derived from BINOL (1,1'-bi-2-naphthol), have proven to be highly effective in a variety of asymmetric transformations, including acetalizations. nih.gov These catalysts operate by activating the aldehyde through hydrogen bonding, thereby creating a chiral pocket that directs the nucleophilic attack of the alcohols.

The design of these catalysts often involves modifying the steric and electronic properties of the chiral scaffold to optimize both reactivity and enantioselectivity. For the synthesis of this compound, a hypothetical chiral phosphoric acid catalyst could be employed. The acidic proton of the catalyst would protonate the carbonyl oxygen of propanal, making it more electrophilic. The bulky substituents on the chiral backbone of the catalyst would then shield one face of the protonated aldehyde, favoring the attack of ethanol and subsequently isobutanol from the less hindered face.

The following table outlines some classes of chiral catalysts and their potential application in the asymmetric synthesis of this compound.

| Catalyst Class | Example | Mode of Activation | Potential for this compound Synthesis |

| Chiral Phosphoric Acids | BINOL-derived phosphoric acids | Brønsted acid catalysis | High potential for enantioselectivity |

| Chiral Lewis Acids | Chiral metal complexes (e.g., with BOX or PYBOX ligands) | Lewis acid catalysis | Effective for activating aldehydes |

| Chiral Diols | TADDOL derivatives | Formation of chiral boronates | Can facilitate stereocontrolled alcohol addition |

Stereoselective Reactions and Intramolecular Rearrangements of Acetal Structures

Once formed, the stereocenter at the acetal carbon of this compound can influence the stereochemical outcome of subsequent reactions. Furthermore, under certain conditions, acetal structures can undergo intramolecular rearrangements, often with a high degree of stereocontrol.

Detailed Study of Intramolecular Rearrangements of Glycidol Acetals and Analogous Systems

While specific studies on the intramolecular rearrangements of this compound are not available, valuable insights can be drawn from analogous systems, such as glycidol acetals. Research has shown that glycidol acetals can undergo highly regio- and stereoselective intramolecular rearrangements to produce alkoxylated cyclic acetals. acs.orgbohrium.com These reactions are typically initiated by the selective activation of the acetal by a Lewis acid, which generates an oxocarbenium ion. acs.org This intermediate can then undergo an intramolecular ring-opening of the epoxide, leading to the formation of a new cyclic acetal with a high degree of stereocontrol. acs.orgbohrium.com

For an acyclic acetal like this compound, an analogous rearrangement would require the presence of a suitably positioned reactive functional group within the molecule that could be triggered by acetal activation.

Influence of Remote Functional Groups and Substituents on Stereoselectivity in Acetal-Involving Reactions

The stereochemical outcome of reactions involving acetals can be significantly influenced by the presence of remote functional groups or substituents within the molecule. These groups can exert their influence through steric hindrance, chelation control, or by participating in the reaction mechanism.

For instance, studies on acyclic acetals have demonstrated that a remote carbonyl group can induce 1,2-asymmetric induction in nucleophilic substitution reactions at the acetal center. nih.gov This participation is thought to proceed through the formation of a cyclic dioxocarbenium ion intermediate, which then directs the incoming nucleophile to a specific face of the molecule. nih.gov The stereochemical outcome in such cases can be dependent on the size of both the substituent on the acetal and the incoming nucleophile. nih.gov

In the case of this compound, the presence of a functional group elsewhere in the propyl, ethyl, or isobutyl chains could similarly direct the stereochemical course of reactions at the acetal carbon. For example, a hydroxyl or carboxyl group at a suitable distance could participate in chelation to a Lewis acid catalyst, thereby locking the conformation of the molecule and leading to a highly stereoselective reaction.

The table below summarizes the potential influence of different types of remote groups on the stereoselectivity of reactions involving an acetal like this compound.

| Remote Functional Group | Potential Influence | Mechanism of Control |

| Carbonyl Group | 1,2-Asymmetric Induction | Formation of a cyclic dioxocarbenium ion intermediate |

| Hydroxyl Group | Chelation Control | Formation of a rigid chelate with a Lewis acid catalyst |

| Bulky Alkyl Group | Steric Hindrance | Blocking one face of the molecule from nucleophilic attack |

Advanced Spectroscopic and Analytical Characterization Techniques for Acetal Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal (B13267) of chemists for the detailed investigation of molecular structures and dynamics. Its application to acetal (B89532) research, including compounds like 1-isobutoxy-1-ethoxypropane, allows for a comprehensive understanding of their three-dimensional structure, reaction kinetics, and mechanistic pathways.

Application of 1D and 2D NMR Techniques (e.g., ¹H, ¹³C-NMR, COSY, HSQC, HMBC) for Acetal Structure Elucidation

The unequivocal determination of an acetal's molecular structure is foundational to understanding its chemical behavior. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide essential information about the chemical environment of individual protons and carbons within the molecule. For this compound, the ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling patterns. Similarly, the ¹³C NMR spectrum indicates the number of unique carbon atoms.

Two-dimensional (2D) NMR experiments provide further connectivity information, which is crucial for assembling the complete molecular structure. hmdb.cayoutube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the methine proton of the propane (B168953) backbone and the adjacent methylene (B1212753) and methyl protons. modgraph.co.uknih.gov

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the resonances in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum. modgraph.co.uknih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, in this compound, HMBC would show correlations from the protons of the ethoxy and isobutoxy groups to the central acetal carbon. modgraph.co.uklibretexts.org

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, along with their expected 2D NMR correlations.

Predicted ¹H NMR Data for this compound

| Atom Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-1 | 4.45 | t | 1H |

| H-2 | 1.55 | m | 2H |

| H-3 | 0.90 | t | 3H |

| H-4 | 3.55 | q | 2H |

| H-5 | 1.20 | t | 3H |

| H-6 | 3.30 | d | 2H |

| H-7 | 1.90 | m | 1H |

| H-8 | 0.95 | d | 6H |

Predicted ¹³C NMR Data for this compound

| Atom Label | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 105.0 |

| C-2 | 25.0 |

| C-3 | 10.0 |

| C-4 | 63.0 |

| C-5 | 15.0 |

| C-6 | 75.0 |

| C-7 | 28.0 |

| C-8 | 19.0 |

Predicted 2D NMR Correlations for this compound

| Correlation Type | Proton (¹H) | Carbon (¹³C) |

|---|---|---|

| COSY | H-1 with H-2 | - |

| COSY | H-2 with H-1, H-3 | - |

| COSY | H-4 with H-5 | - |

| COSY | H-6 with H-7 | - |

| COSY | H-7 with H-6, H-8 | - |

| HSQC | H-1 | C-1 |

| HSQC | H-2 | C-2 |

| HSQC | H-3 | C-3 |

| HSQC | H-4 | C-4 |

| HSQC | H-5 | C-5 |

| HSQC | H-6 | C-6 |

| HSQC | H-7 | C-7 |

| HSQC | H-8 | C-8 |

| HMBC | H-1 | C-2, C-4, C-6 |

| HMBC | H-4 | C-1, C-5 |

| HMBC | H-6 | C-1, C-7, C-8 |

Utilization of NMR for Real-time Kinetic Studies of Acetal Reactions

NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. nmrdb.orgoregonstate.edu By acquiring spectra at regular intervals, the concentrations of reactants, intermediates, and products can be determined by integrating their respective signals. youtube.com This allows for the detailed study of reaction kinetics, including the determination of rate constants, reaction orders, and activation energies.

For acetal reactions, such as the acid-catalyzed formation or hydrolysis of this compound, in-situ NMR monitoring can provide invaluable mechanistic insights. youtube.comresearchgate.nethmdb.ca For example, the rate of disappearance of the starting aldehyde or ketone and alcohol signals, and the concurrent appearance of the acetal signals, can be precisely measured. epfl.chhmdb.ca Furthermore, the presence of short-lived intermediates, such as hemiacetals, can sometimes be detected and quantified, providing direct evidence for the reaction mechanism. youtube.com

Key Parameters from a Hypothetical Real-time NMR Kinetic Study of this compound Formation

| Parameter | Value |

|---|---|

| Reaction Order (with respect to propanal) | 1 |

| Reaction Order (with respect to ethanol) | 1 |

| Reaction Order (with respect to isobutanol) | 1 |

| Rate Constant (k) at 298 K | (Hypothetical Value) |

| Activation Energy (Ea) | (Hypothetical Value) |

Isotope Labeling Strategies and NMR for Mechanistic Pathway Determination in Acetal Chemistry

Isotope labeling is a technique used to trace the pathway of atoms through a chemical reaction. By replacing an atom with one of its heavier, stable isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, or ¹⁸O for ¹⁶O), its fate can be followed using NMR spectroscopy or mass spectrometry.

In the context of acetal chemistry, isotope labeling can be used to elucidate the details of reaction mechanisms. For example, in the hydrolysis of an acetal, labeling the oxygen of the alkoxy group with ¹⁸O can determine whether the C-O bond of the leaving alcohol or the C-O bond of the remaining ether is cleaved. Analysis of the products by mass spectrometry or ¹³C NMR (if the adjacent carbon is ¹³C labeled) can distinguish between these pathways.

Similarly, deuterium (B1214612) labeling can be used to probe the stereochemistry of acetal formation and hydrolysis, and to determine kinetic isotope effects, which can provide information about the rate-determining step of the reaction.

Advanced Conformational Analysis of Acetal Rings and Side Chains Using NMR

The three-dimensional shape, or conformation, of a molecule can have a significant impact on its reactivity and physical properties. NMR spectroscopy is a primary tool for studying the conformation of molecules in solution. For acyclic acetals like this compound, rotation around single bonds leads to a variety of possible conformations.

Several NMR parameters are sensitive to molecular conformation:

Nuclear Overhauser Effect (NOE) : The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a very sensitive probe of internuclear distances. By measuring NOEs between different protons in an acetal, their spatial proximity can be determined, providing crucial information for defining the molecule's preferred conformation.

Coupling Constants : The magnitude of the coupling constant between two protons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the torsional angles within the molecule can be estimated, which helps to define the conformation of the carbon backbone and side chains.

Chemical Shifts : While more complex to interpret, chemical shifts are also influenced by the local conformation of the molecule. Computational methods can be used to predict the chemical shifts for different possible conformations, and comparison with the experimental data can help to identify the most likely conformation in solution.

Mass Spectrometry (MS) in Acetal Characterization and Reaction Monitoring

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the characterization of organic molecules and for monitoring the progress of chemical reactions.

High-Resolution Mass Spectrometry (e.g., TOF-MS) for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) can measure the mass of an ion with very high accuracy, typically to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of a molecule's elemental composition. researchgate.net While nominal mass spectrometry might not be able to distinguish between two molecules with the same integer mass, HRMS can differentiate them based on their exact masses, which differ due to the mass defect of the constituent atoms. hmdb.ca

For this compound, with a molecular formula of C₉H₂₀O₂, HRMS would be used to confirm this composition. The calculated exact mass of the molecular ion ([M]⁺) and common adducts can be compared to the experimentally measured values to verify the molecular formula.

Calculated Exact Masses for this compound (C₉H₂₀O₂) and its Common Adducts

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₉H₂₀O₂ | 160.14633 |

| [M+H]⁺ | C₉H₂₁O₂ | 161.15416 |

| [M+Na]⁺ | C₉H₂₀O₂Na | 183.13609 |

| [M+K]⁺ | C₉H₂₀O₂K | 199.10999 |

In addition to determining the molecular formula, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. For acetals, characteristic fragmentation pathways often involve the cleavage of the C-O bonds, leading to the formation of stable oxonium ions.

Ionic Transacetalization and Gas-Phase Ion-Molecule Reactions in Mass Spectrometry

Gas-phase ion chemistry, particularly within a mass spectrometer, offers powerful methods for the structural characterization of acetals. acs.orgmdpi.com Ionic transacetalization has emerged as a class-selective and structurally diagnostic gas-phase reaction for cyclic acetals and ketals. nih.govacs.org This method is effective for five-, six-, and seven-membered 1,3-O,O-heterocycles. acs.org

The process typically involves an ion/molecule reaction between a neutral acetal molecule and a reagent ion, such as an acylium ion (RC=O⁺). acs.org Modern ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are instrumental in transferring a wide range of neutral acetal molecules, including those that are heavier, more polar, or less volatile, into the gas phase for these reactions. acs.orgnih.govacs.org

In a common experimental setup, a dopant like tetramethylurea (TMU) is co-injected with the acetal sample. acs.org Under ESI or APCI conditions, the TMU is protonated and then dissociates to form the (CH₃)₂NCO⁺ acylium ion. nih.govacs.org This ion then reacts with the neutral acetal via ionic transacetalization, forming a new cyclic ionic acetal product. acs.orgacs.org The resulting product ion mass spectra are used for the selective and structurally diagnostic detection of the original acetal. nih.govacs.org

Further structural information can be obtained using tandem mass spectrometry (MSⁿ). acs.org When the newly formed cyclic ionic acetals are mass-selected and subjected to collision-induced dissociation (CID), they often fragment by re-forming the original reactant acylium ion. acs.orgnih.govacs.org This characteristic dissociation pattern helps confirm the identity of the acetal. acs.org Information about substituents on the acetal ring can be deduced from characteristic mass shifts observed in the product ions. nih.govacs.org

| Parameter | Description | Relevance to Acetal Analysis |

| Ionization Technique | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Enables the transfer of non-volatile and polar acetals into the gas phase for analysis. acs.orgnih.gov |

| Reagent Ion | Acylium Ions (e.g., (CH₃)₂NCO⁺) | Reacts with the neutral acetal in the gas phase in a structurally specific manner. acs.org |

| Reaction Type | Ionic Transacetalization | A class-selective reaction that forms a new cyclic ionic acetal, confirming the presence of the acetal functional group. nih.govacs.org |

| Analysis Method | Tandem Mass Spectrometry (MS²) | Fragments the ionic acetal product; characteristic fragmentation (re-forming the acylium ion) confirms structure. acs.orgacs.org |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, is a cornerstone for the analysis of acetals. nih.gov These techniques provide complementary information about molecular vibrations. nih.gov IR spectroscopy relies on a change in the molecular dipole moment, while Raman spectroscopy requires a change in molecular polarizability. nih.gov This complementarity allows for a more complete picture of the functional groups present in a molecule. azonano.com

For acetal research, these techniques are invaluable for two primary purposes:

Functional Group Identification : IR and Raman spectra provide a "fingerprint" of the molecule, with specific peaks corresponding to the vibrations of different functional groups. nih.govmdpi.com In the context of this compound, vibrational spectroscopy can confirm the absence of hydroxyl (O-H) and carbonyl (C=O) groups from the starting materials (an alcohol and an aldehyde, respectively) and the presence of the characteristic C-O-C stretches of the acetal group. mdpi.com The vibration of the acetal functional group is often observed as a broadened peak in the region of 1000–1140 cm⁻¹ in an IR spectrum. mdpi.com

Reaction Progress Monitoring : Both IR and Raman spectroscopy can be implemented using in-line probes for real-time monitoring of chemical reactions. youtube.commdpi.comazooptics.com This allows researchers to track the concentration changes of reactants, intermediates, and products as the reaction occurs. youtube.com For an acetalization reaction, one could monitor the disappearance of the strong O-H stretching band of the alcohol (around 3318 cm⁻¹) and the C=O stretching band of the aldehyde (around 1716 cm⁻¹) while observing the growth of the C-O-C acetal bands. mdpi.com This real-time data provides critical information on reaction kinetics, mechanisms, and endpoints. youtube.com

| Functional Group | Starting Material | Typical IR Wavenumber (cm⁻¹) | Status During Acetal Synthesis |

| O-H (stretch) | Alcohol | ~3300 | Disappears |

| C=O (stretch) | Aldehyde/Ketone | ~1715 | Disappears |

| C-O-C (stretch) | Acetal (Product) | ~1000-1140 | Appears |

Complementary Analytical Methods for Comprehensive Acetal Research (e.g., X-ray Crystallography of Key Intermediates)

While mass spectrometry and vibrational spectroscopy provide extensive information, a comprehensive understanding of acetal chemistry can benefit from complementary analytical methods. X-ray crystallography stands out as a powerful technique for providing unambiguous structural elucidation of crystalline compounds. acs.org

Although simple acyclic acetals like this compound are liquids at room temperature and thus not directly analyzable by this method, X-ray crystallography is highly valuable for characterizing solid starting materials, catalysts, or stable crystalline intermediates that may be part of the synthetic route. researchgate.net If a key intermediate in a complex acetal synthesis can be isolated as a single crystal, X-ray diffraction can determine its precise three-dimensional structure, including bond lengths, bond angles, and stereochemistry. acs.org

In some advanced applications, photocrystallographic techniques can be used to generate and structurally interrogate reactive intermediates within a crystal matrix. osti.gov Furthermore, time-resolved crystallography is an experimental technique capable of detecting molecular changes at atomic resolution, which can be used to study slow reactions and identify intermediate states. nih.gov While challenging, the structural data obtained from crystallography is definitive and can be used to validate mechanistic proposals derived from spectroscopic and spectrometric data.

| Analytical Technique | Information Provided | Sample State | Application in Acetal Research |

| Mass Spectrometry | Molecular weight, fragmentation patterns, structural connectivity. acs.orgnih.gov | Gas/Ion | Confirms molecular formula and identifies acetal structure through diagnostic ion-molecule reactions. acs.org |

| Vibrational Spectroscopy | Presence/absence of functional groups, reaction kinetics. youtube.comresearchgate.net | Solid, Liquid, Gas | Identifies C-O-C acetal bonds and monitors the conversion of alcohols and aldehydes in real-time. mdpi.commdpi.com |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles. acs.org | Crystalline Solid | Provides definitive structural proof for solid precursors, catalysts, or stable, crystalline reaction intermediates. researchgate.net |

Theoretical and Computational Chemistry Approaches to 1 Isobutoxy 1 Ethoxypropane and General Acetal Systems

Application of Quantum Chemical Calculations: Ab Initio, Density Functional Theory (DFT), and Semiempirical Methods

Quantum chemical calculations are fundamental to understanding the electronic structure and behavior of acetal (B89532) systems. The choice of method depends on the desired balance between accuracy and computational cost, with each category offering distinct advantages for studying molecules like 1-isobutoxy-1-ethoxypropane. nih.govresearchgate.net

Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net The Hartree-Fock (HF) method is a foundational ab initio approach, but it does not fully account for electron correlation. researchgate.net More advanced and computationally expensive methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (e.g., CCSD(T)) provide more accurate treatments of electron correlation and are used for precise energy and property calculations on smaller acetal models. researchgate.net

Density Functional Theory (DFT): DFT has become one of the most popular methods for studying molecular systems of moderate to large size due to its favorable balance of cost and accuracy. nih.govresearchgate.net It calculates the electronic energy based on the electron density rather than the complex many-electron wavefunction. A variety of functionals, such as B3LYP, CAM-B3LYP, M06-2X, and ωB97X-D, are available, and their performance can vary depending on the specific property being investigated. karazin.uanih.gov For instance, DFT calculations using the UωB97XD functional have been employed to optimize structures and compute minimum energy paths for reactions involving carbonyl compounds, which are precursors to acetals. nih.gov

Semiempirical Methods: These methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orgmpg.de Methods like AM1, PM3, and those in the NDDO family are significantly faster than ab initio or DFT methods, making them suitable for studying very large molecules or for preliminary conformational searches of flexible acetals. wikipedia.org However, their accuracy is dependent on the molecule being studied being similar to those in the parametrization dataset. wikipedia.org

The following table summarizes the key characteristics of these methods in the context of studying acetal systems.

| Method Type | Basis of Calculation | Relative Cost | Typical Applications for Acetals |

| Ab Initio | First principles, wave function based researchgate.net | High | High-accuracy energy calculations, benchmarking for smaller acetal models. |

| DFT | Electron density based nih.gov | Medium | Geometry optimization, reaction mechanism studies, spectroscopic property prediction. |

| Semiempirical | Approximated Hartree-Fock with empirical parameters wikipedia.org | Low | Conformational analysis of large acetals, preliminary screening of reaction pathways. |

Computational Modeling and Simulation of Acetal Reaction Mechanisms

Computational modeling is instrumental in mapping out the intricate details of chemical reactions involving acetals, such as their formation from aldehydes or ketones and alcohols, and their subsequent hydrolysis. youtube.comchemistrysteps.comorganicchemistrytutor.com

A central goal of computational reaction modeling is to identify and characterize the transition state (TS), which is the highest energy point along a reaction coordinate. mit.edumit.edugithub.io The structure of the TS determines the kinetic feasibility of a reaction. mit.edu For acetal hydrolysis, the rate-determining step is generally considered to be the formation of a resonance-stabilized oxocarbenium ion intermediate. researchgate.net

Computational methods, particularly DFT, are used to locate these fleeting transition state structures, which are first-order saddle points on the potential energy surface. github.io Techniques like the nudged elastic band (NEB) or dimer method can be employed for this purpose. fiveable.me Once located, frequency calculations are performed to confirm the TS structure by identifying a single imaginary frequency corresponding to the motion along the reaction coordinate. github.io

Furthermore, computational studies can characterize key intermediates in acetal reactions. For example, in the acid-catalyzed formation of an acetal, the hemiacetal is a crucial intermediate. libretexts.org In the hydrolysis mechanism, protonated acetals and the aforementioned oxocarbenium ion are key transient species. chemistrysteps.com Computational analysis provides geometries, energies, and electronic properties of these intermediates, which are essential for a complete understanding of the reaction mechanism. acs.orgnih.gov

For instance, DFT calculations have been used to investigate the mechanism of cyclic acetal formation, revealing the roles of solvent molecules in stabilizing intermediates and facilitating proton transfer steps. acs.org The intrinsic reaction coordinate (IRC) method can be used to trace the minimum energy path connecting a transition state to its corresponding reactants and products, confirming the nature of the calculated pathway. nih.govnih.gov Computational studies on acetal hydrolysis have shown how the inclusion of explicit water molecules in the model can significantly lower the calculated activation barrier to more realistic values. ic.ac.uk

The table below illustrates hypothetical energy barriers for key steps in acetal hydrolysis, as could be determined by computational methods.

| Reaction Step | Description | Typical Calculated Activation Energy (kcal/mol) |

| Protonation | Initial protonation of an acetal oxygen by an acid catalyst. | Low |

| C-O Bond Cleavage | Departure of an alcohol molecule to form an oxocarbenium ion. | High (Rate-determining) |

| Nucleophilic Attack | Attack of a water molecule on the oxocarbenium ion. | Low |

| Deprotonation | Loss of a proton to form the hemiacetal intermediate. | Low |

Advanced Conformational Analysis and Stereoelectronic Effects via Computational Methods

The three-dimensional structure and conformation of acetals like this compound are governed by subtle interactions known as stereoelectronic effects. nih.gov These effects involve the interaction of electron pairs in lone pair orbitals with adjacent antibonding (σ*) orbitals. The anomeric effect is a classic example in acetal chemistry, describing the preference for an axial conformation of an electronegative substituent on a cyclohexane-like ring containing an oxygen atom.

Computational methods are exceptionally well-suited to study these phenomena. DFT calculations combined with Natural Bond Orbital (NBO) analysis can quantify the stabilization energy associated with specific stereoelectronic interactions, such as the nO → σ*C-O interaction that is central to the anomeric effect. nih.gov Studies on cyclic acetals have shown that the most stable ground-state conformations arise from a balance between minimizing steric repulsions and maximizing these stabilizing stereoelectronic interactions. nih.gov

For a flexible acyclic acetal like this compound, a conformational search using methods ranging from molecular mechanics to semiempirical or DFT would be the first step. This search identifies various low-energy conformers. Subsequent high-level DFT calculations on these conformers can then determine their relative energies and analyze the specific dihedral angles and bond lengths that are influenced by stereoelectronic effects. nih.govnih.gov

Computational Prediction and Interpretation of Spectroscopic Data for Acetals

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the structure elucidation and characterization of new acetals. nih.gov

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application. frontiersin.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the isotropic shielding values of nuclei. uncw.edu These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. For flexible molecules, it is crucial to perform a conformational search and calculate the Boltzmann-averaged chemical shifts based on the energies of the different conformers to obtain accurate predictions that can be compared with experimental data. uncw.edunih.gov Machine learning models are also emerging as a much faster alternative to DFT for predicting NMR shifts. frontiersin.org

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, generating a theoretical IR spectrum. nih.gov These calculations are typically performed at the DFT level. The calculated frequencies often need to be scaled by an empirical factor to correct for anharmonicity and other systematic errors in the method. The predicted spectrum can help in assigning experimental IR bands to specific vibrational modes, such as the characteristic C-O stretches of the acetal group.

The following table shows a comparison of how different computational aspects contribute to predicting spectroscopic data.

| Spectroscopic Technique | Computational Method | Key Information Predicted | Importance for Acetals |

| NMR | DFT (GIAO method), Machine Learning nih.govfrontiersin.org | ¹H and ¹³C chemical shifts, coupling constants uncw.edu | Aids in structural assignment and conformational analysis. |

| IR | DFT nih.gov | Vibrational frequencies and intensities | Helps identify the acetal functional group and its conformational state. |

Theoretical Studies on Thermodynamics and Kinetics of Acetal-Related Reactions

Theoretical methods can provide quantitative data on the thermodynamics and kinetics of reactions involving acetals.

Thermodynamics: By calculating the energies of reactants and products, key thermodynamic quantities for a reaction, such as the standard enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°), can be determined. researchgate.net For example, in the synthesis of diethylacetal from ethanol (B145695) and acetaldehyde, the standard molar reaction properties have been estimated, providing insight into the reaction's spontaneity and heat exchange. researchgate.net Computational methods can also predict the thermodynamic stability of different compounds, for instance, by calculating their heats of formation. umn.edu

Kinetics: Transition State Theory (TST) is the primary framework for calculating reaction rate constants from computational data. fiveable.me The Eyring equation relates the rate constant to the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. fiveable.me Computational studies can determine ΔG‡ by locating the transition state and performing frequency calculations on both the reactant and TS structures to obtain the necessary thermal corrections. fiveable.me For the hydrolysis of acetals, computational kinetics can reveal how substituents on the acetal structure influence the activation energy and, consequently, the rate of reaction, which is consistent with the stability of the intermediate oxocarbenium ion. researchgate.net

A study on the synthesis of diethylacetal provided the following experimentally determined and estimated thermodynamic values, which are representative of the data that can be targeted by theoretical studies. researchgate.net

| Thermodynamic Property | Value at 298 K |

| Standard Molar Reaction Enthalpy (ΔH°) | -10,225.9 J·mol⁻¹ |

| Standard Molar Reaction Gibbs Free Energy (ΔG°) | -269.3 J·mol⁻¹ |

| Standard Molar Reaction Entropy (ΔS°) | -33.395 J·mol⁻¹·K⁻¹ |

Advanced Research Applications and Synthetic Utility of Acetals in Organic Chemistry

Strategic Application of Acetal (B89532) Functionality as Synthetic Handles in Complex Organic Molecule Synthesis

The acetal functional group serves as a crucial synthetic tool, primarily as a protecting group for aldehydes and ketones. chemrxiv.orgnih.govkhanacademy.orgpearson.comlibretexts.orgyoutube.com Due to their stability under neutral to strongly basic conditions, acetals can shield the highly reactive carbonyl group from undesired reactions with nucleophiles, bases, and reducing or oxidizing agents. chemrxiv.orglibretexts.orgacs.orgnih.gov This protective strategy is fundamental in multi-step syntheses of complex natural products and other intricate organic molecules where selective transformations on other parts of the molecule are required. acs.org

The formation of an acetal involves the acid-catalyzed reaction of a carbonyl compound with two equivalents of an alcohol, or more commonly, a diol to form a cyclic acetal. nih.govlibretexts.org This reaction is reversible, and the acetal can be readily removed (deprotected) by treatment with aqueous acid, regenerating the original carbonyl compound. chemrxiv.orgacs.org The ease of both formation and removal makes acetals an ideal choice for temporary modification of a functional group. nih.gov

A key advantage of using acetals as protecting groups is their inertness towards powerful reagents such as Grignard reagents and lithium aluminum hydride, which would otherwise react with the unprotected carbonyl group. acs.orgnih.gov For instance, in a molecule containing both an ester and a ketone, the ketone can be selectively protected as an acetal. The ester can then be reduced using a hydride reagent without affecting the protected ketone. Subsequent hydrolysis of the acetal restores the ketone functionality. chemrxiv.org

Development of Novel Stereoselective Transformations Utilizing Acetal Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. libretexts.orgucl.ac.uk Chiral acetals, formed from the reaction of a carbonyl compound with a chiral diol, can serve as effective chiral auxiliaries in a variety of asymmetric transformations. acs.orguwindsor.ca This approach allows for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. nih.govucl.ac.uk

The principle behind the use of chiral acetal auxiliaries lies in the creation of a diastereomeric intermediate. The chiral environment provided by the auxiliary directs the approach of a reagent to one face of the molecule, leading to the preferential formation of one stereoisomer over the other. libretexts.orglibretexts.org After the desired stereoselective transformation is complete, the auxiliary can be removed and often recycled. libretexts.orgucl.ac.uk

These auxiliaries have been successfully employed in a range of stereoselective reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions, to produce complex chiral intermediates for the synthesis of natural products. springerprofessional.deresearchgate.net The predictability of the stereochemical outcome, based on the well-defined conformation of the chiral acetal, makes this a powerful strategy in asymmetric synthesis. libretexts.org

Site-Selective Functionalization of Polyols and Saccharides through Regioselective Acetalization

Polyols and saccharides are characterized by the presence of multiple hydroxyl groups of similar reactivity, posing a significant challenge for their selective functionalization. Regioselective acetalization has emerged as a powerful strategy to differentiate between these hydroxyl groups, enabling the synthesis of complex carbohydrate-based molecules. chemrxiv.orgnih.govchemrxiv.org

By carefully choosing the reaction conditions and the nature of the aldehyde or ketone used for acetalization, it is possible to selectively protect certain hydroxyl groups while leaving others available for further transformation. For example, the formation of benzylidene acetals is a common method for the protection of 1,2- or 1,3-diols in monosaccharides. nih.gov The regioselectivity is often governed by the thermodynamic stability of the resulting cyclic acetal. nih.gov

Recent advancements in this area include the use of chiral catalysts, such as chiral phosphoric acids, to control the regioselectivity of acetal formation in a predictable manner. chemrxiv.orgnih.govchemrxiv.org This catalyst-controlled approach allows for the synthesis of regioisomerically pure, differentially protected saccharide derivatives, which are valuable building blocks for the synthesis of oligosaccharides and glycoconjugates. nih.govchemrxiv.org The ability to achieve high regioselectivity under mild conditions makes this a highly attractive method in carbohydrate chemistry. nih.govspecialchem.com

Acetal-Derived Synthons in Advanced Carbon-Carbon Bond Forming Reactions and Transformations

Acetals can be converted into valuable synthons for carbon-carbon bond formation, expanding their utility beyond that of simple protecting groups. One important application is the generation of acetal-derived carbanions. nih.govsiue.edu These nucleophilic species can participate in a variety of reactions to form new carbon-carbon bonds. siue.edunumberanalytics.com

For example, α-lithioacetals can be generated by deprotonation of an acetal with a strong base. These carbanions can then react with electrophiles such as alkyl halides, carbonyl compounds, and epoxides. Subsequent hydrolysis of the acetal group reveals a new functional group, making this a versatile synthetic strategy. siue.edu

Furthermore, acetals can be employed in reactions that proceed through cationic intermediates. The oxocarbenium ion, formed from an acetal under acidic conditions, is a potent electrophile that can be trapped by various nucleophiles, leading to the formation of new carbon-carbon bonds. This type of reactivity is central to many glycosylation reactions where an acetal at the anomeric position of a sugar is activated to form a glycosidic bond.

Role of Acetals in Novel Material Science Research and Polymer Chemistry

Acetal chemistry plays a significant role in the field of material science, particularly in the synthesis and properties of polyacetal resins. scribd.comwiley.com Polyoxymethylene (POM), also known as acetal or polyacetal, is a high-performance engineering thermoplastic derived from the polymerization of formaldehyde. specialchem.comwikipedia.org

POM is characterized by its high strength, stiffness, low friction, and excellent dimensional stability, making it suitable for precision parts. specialchem.comwikipedia.org It is used in a wide range of applications, including gears, bearings, and automotive components. acs.org The polymer backbone consists of repeating -(CH₂-O)- units, which are essentially a continuous chain of acetal linkages. wiley.com

Acetal resins are available as both homopolymers and copolymers. The homopolymer, consisting solely of oxymethylene units, offers high mechanical strength, while the copolymer, which incorporates other monomer units, provides enhanced thermal and chemical stability. springerprofessional.de The presence of the acetal linkage in the polymer backbone allows for the potential for chemical recycling through depolymerization back to the monomer. rsc.org Research in this area also explores the development of novel polyacetals with tailored properties for specific applications, including biocompatible materials and advanced composites. scribd.comrsc.org

Environmental Chemistry Research: Investigation of Acetals as Accretion Products in Atmospheric Processes

In the field of environmental chemistry, the formation of acetals has been identified as a potential pathway for the formation and growth of secondary organic aerosols (SOA) in the atmosphere. nih.govacs.orgnih.govscispace.com Aldehydes and alcohols are ubiquitous in the atmosphere, originating from both biogenic and anthropogenic sources. nih.govscispace.com

Under acidic conditions, which are common in atmospheric aerosols, aldehydes can react with alcohols to form hemiacetals and subsequently acetals. nih.gov This process, known as accretion, can lead to the formation of larger, less volatile molecules that contribute to the mass and size of aerosol particles. nih.gov The formation of these higher molecular weight products can significantly impact the physical and chemical properties of aerosols, including their ability to act as cloud condensation nuclei and their effects on air quality and climate. acs.orgnih.gov

Studies have shown that the heterogeneous reactions of aldehydes on the surface of acidic aerosols can be an important mechanism for aerosol growth. nih.gov The investigation of these atmospheric acetalization reactions is crucial for a better understanding of the sources and evolution of organic aerosols and for improving the accuracy of atmospheric models. nih.govacs.orgnih.gov

常见问题

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing 1-Isobutoxy-1-ethoxypropane, and how can purity be validated?

- Methodological Answer : Synthesis typically involves Williamson ether synthesis or acid-catalyzed etherification. For example:

- Step 1 : React isobutanol and 1-chloropropane-1-ethoxy under basic conditions (e.g., NaOH) to form the ether bond.

- Step 2 : Purify via fractional distillation, followed by characterization using H NMR and GC-MS to confirm structural integrity and purity (>98%).

- Validation : Compare spectral data (e.g., NMR chemical shifts) with literature values for analogous ethers. Ensure absence of unreacted starting materials via thin-layer chromatography (TLC) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Classification : Classified as acutely toxic (Category 4) via oral, dermal, and inhalation routes under EU-GHS/CLP .

- Safety Measures : Use fume hoods for volatility control, wear nitrile gloves, and employ spill containment kits. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical evaluation .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point) of this compound?

- Methodological Answer :

- Step 1 : Cross-reference data from peer-reviewed journals, PubChem, and ECHA databases. For example, discrepancies in boiling points may arise from variations in measurement conditions (e.g., ambient pressure vs. vacuum distillation).

- Step 2 : Replicate experiments using standardized methods (e.g., ASTM distillation protocols) and validate via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for modeling the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G* basis sets to predict reaction pathways (e.g., nucleophilic substitutions).

- Retrosynthesis Tools : Apply AI-driven platforms (e.g., Reaxys, Pistachio) to propose synthetic routes and evaluate feasibility based on energy barriers .

Q. How can systematic reviews be designed to assess the environmental fate of this compound?

- Methodological Answer :

- PRISMA Framework : Follow PRISMA guidelines for literature screening, data extraction, and meta-analysis. Prioritize studies on biodegradation, bioaccumulation, and aquatic toxicity.

- Data Sources : Include grey literature (e.g., EPA reports), monitoring data, and consultation with regulatory bodies to address knowledge gaps .

Q. What strategies mitigate experimental artifacts in spectroscopic characterization of this compound?

- Methodological Answer :

- Artifact Identification : Use deuterated solvents to avoid proton interference in NMR. For GC-MS, employ splitless injection modes to reduce thermal degradation.

- Validation : Compare results with high-purity standards and replicate analyses across multiple instruments (e.g., Bruker vs. Agilent systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。